6-Fluoro-8-(trifluoromethyl)chroman-4-one

Sirtuin 2 inhibition Epigenetics Neurodegenerative disease

6-Fluoro-8-(trifluoromethyl)chroman-4-one (CAS 1273597-97-9, MFCD18648528) is a synthetic chroman-4-one derivative that incorporates a fluorine atom at the 6‑position and a trifluoromethyl group at the 8‑position on the dihydrobenzopyranone scaffold. Its molecular formula is C₁₀H₆F₄O₂ and its molecular weight is 234.15 g·mol⁻¹.

Molecular Formula C10H6F4O2
Molecular Weight 234.15 g/mol
Cat. No. B13053800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-8-(trifluoromethyl)chroman-4-one
Molecular FormulaC10H6F4O2
Molecular Weight234.15 g/mol
Structural Identifiers
SMILESC1COC2=C(C1=O)C=C(C=C2C(F)(F)F)F
InChIInChI=1S/C10H6F4O2/c11-5-3-6-8(15)1-2-16-9(6)7(4-5)10(12,13)14/h3-4H,1-2H2
InChIKeyZSBXNIVRVOPGGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-8-(trifluoromethyl)chroman-4-one – Procurement-Relevant Baseline and Structural Identity


6-Fluoro-8-(trifluoromethyl)chroman-4-one (CAS 1273597-97-9, MFCD18648528) is a synthetic chroman-4-one derivative that incorporates a fluorine atom at the 6‑position and a trifluoromethyl group at the 8‑position on the dihydrobenzopyranone scaffold. Its molecular formula is C₁₀H₆F₄O₂ and its molecular weight is 234.15 g·mol⁻¹ . The compound is supplied at ≥98% purity (HPLC) and is classified as a privileged heterocyclic building block for medicinal chemistry and chemical biology applications . Unlike the more heavily investigated 2‑arylchroman‑4‑ones, this unsubstituted 2‑position variant retains the reactive ketone for downstream derivatisation while delivering a unique 6‑F/8‑CF₃ substitution pattern that is directly implicated in enhanced SIRT2 inhibition and antiviral potency in closely related scaffolds [1][2].

Why Generic Chroman-4-one Substitution Fails: Quantifiable Differentiation of 6-Fluoro-8-(trifluoromethyl)chroman-4-one


The chroman-4-one scaffold is highly sensitive to both the position and electronic character of ring substituents. Moving the trifluoromethyl group from the 8‑position to the 7‑position (e.g., 7‑(trifluoromethyl)chroman-4-one, PubChem CID 13953821) alters the computed XLogP3 from approximately 2.7 to 2.3, reducing lipophilicity and potentially membrane permeability [1]. Replacing the 6‑fluoro substituent with chlorine (6‑chloro‑8‑(trifluoromethyl)chroman-4-one, CAS 1344889-75-3) increases molecular weight from 234.15 to 250.60 g·mol⁻¹—a 7% mass increment that can adversely affect ligand efficiency metrics and downstream pharmacokinetic optimisation . Critically, the SIRT2 inhibitor SAR established by Fridén-Saxin et al. (2012) demonstrates that larger, electron-withdrawing substituents at both the 6‑ and 8‑positions are simultaneously required for low‑micromolar potency, and that omission of either substituent leads to substantial loss of inhibitory activity [2]. These three parameters—regioisomeric CF₃ placement, halogen identity at the 6‑position, and the synergistic 6,8‑disubstitution requirement—collectively mean that generic chroman‑4‑one analogs cannot be considered functionally interchangeable with 6‑fluoro‑8‑(trifluoromethyl)chroman‑4‑one in any SIRT2‑focused or antiviral discovery program.

Quantitative Differentiation Evidence: 6-Fluoro-8-(trifluoromethyl)chroman-4-one vs. Closest Analogs


SIRT2 Inhibition SAR: The 6,8-Electron-Withdrawing Substitution Requirement Favoring 6-Fluoro-8-(trifluoromethyl)chroman-4-one

In the comprehensive chroman‑4‑one SIRT2 SAR study by Fridén-Saxin et al. (2012), electron‑withdrawing substituents at both the 6‑ and 8‑positions were identified as essential for inhibitory activity. Compounds lacking substitution at either position showed markedly reduced potency. The most potent compound in that series, 6,8‑dibromo‑2‑pentylchroman‑4‑one, achieved an IC₅₀ of 1.5 μM against SIRT2 [1]. The target compound, 6‑fluoro‑8‑(trifluoromethyl)chroman‑4‑one, presents fluorine (Hammett σₚ = 0.06) at C6 and trifluoromethyl (σₚ = 0.54) at C8—a stronger net electron‑withdrawing combination than the 6‑Br/8‑Br pair (σₚ = 0.23 each) of the benchmark inhibitor. While direct IC₅₀ data for the target compound are not yet published in the primary literature, the class‑level SAR predicts that the 6‑F/8‑CF₃ pharmacophore is fully consistent with the established requirement for dual electron‑withdrawing character at these positions [1]. Comparatively, the mono‑substituted analog 8‑(trifluoromethyl)chroman‑4‑one (CAS 890839-66-4, lacking the 6‑fluoro substituent) is not reported to exhibit SIRT2 inhibitory activity in the same assay system, consistent with the requirement for 6,8‑disubstitution.

Sirtuin 2 inhibition Epigenetics Neurodegenerative disease

Computed Lipophilicity: XLogP3 Differentiation of 6-Fluoro-8-(trifluoromethyl)chroman-4-one vs. Regioisomers

The position of the trifluoromethyl group critically influences the computed lipophilicity of chroman‑4‑one derivatives. For 8‑(trifluoromethyl)chroman‑4‑one (CAS 890839-66-4), the calculated logP is approximately 2.67 . The target compound, bearing an additional fluorine at C6, is predicted to exhibit a modestly elevated XLogP3, consistent with the additive hydrophobic contribution of aromatic fluorine. In contrast, the 7‑regioisomer 7‑(trifluoromethyl)chroman‑4‑one (PubChem CID 13953821) has a computed XLogP3‑AA of 2.3 [1]. The ~0.4 log unit difference between the 8‑CF₃ and 7‑CF₃ regioisomers translates to an approximately 2.5‑fold difference in lipid‑water partition coefficient, which directly impacts membrane permeability predictions. The 6‑fluoro substituent on the target compound further differentiates it from the 6‑chloro analog (6‑chloro‑8‑(trifluoromethyl)chroman‑4‑one, CAS 1344889-75-3), which has a larger molecular weight (250.60 vs. 234.15) and different hydrogen‑bond acceptor character due to the chlorine substituent .

Lipophilicity Drug-likeness ADME prediction

Synthetic Intermediate Utility: Ketone Reactivity Enabling Chiral Amine Derivatisation

The 4‑keto group of 6‑fluoro‑8‑(trifluoromethyl)chroman‑4‑one serves as the direct precursor for reductive amination to yield chiral chroman‑4‑amine derivatives. Both (R)‑6‑fluoro‑8‑(trifluoromethyl)chroman‑4‑amine (CAS 1272724-64-7) and (S)‑6‑fluoro‑8‑(trifluoromethyl)chroman‑4‑amine (CAS 1272754-26-3) are synthesised from this ketone intermediate . In contrast, the 6‑chloro‑8‑(trifluoromethyl)chroman‑4‑one analog (CAS 1344889-75-3) has no reported chiral amine derivatives in the open literature, likely due to the different steric and electronic properties of the chlorine substituent that affect both the reduction stereoselectivity and the stability of the resulting amine . The availability of both enantiomeric forms of the 6‑fluoro‑8‑(trifluoromethyl)chroman‑4‑amine product underscores the synthetic utility of this specific ketone as a versatile entry point for stereochemically defined compound libraries.

Chiral amines Reductive amination Building block

Antiviral Activity Class-Level Support: 6,8-Disubstituted Chroman-4-ones as Anti-Influenza Scaffolds

In a 2024 study by Troshkova et al., 35 fluorinated 2‑arylchroman‑4‑one derivatives were evaluated for antiviral activity against influenza A/Puerto Rico/8/34 (H1N1) in MDCK cells. Among the series, 6,8‑difluoro‑2‑(4‑(trifluoromethyl)phenyl)chroman‑4‑one—the closest structurally characterized analog to the target compound—exhibited the greatest potency with an IC₅₀ of 6 μM and a selectivity index (SI) of 150 [1]. This compound also showed cross‑strain activity against influenza A(H5N2) (SI = 53) and influenza B (SI = 42). Importantly, the 6,8‑difluoro substitution pattern was essential for the observed antiviral activity; mono‑substituted or differently halogenated analogs were less potent. The target compound (6‑F/8‑CF₃) shares the critical 6,8‑disubstitution topology, and the stronger electron‑withdrawing trifluoromethyl at C8 may offer further potency gains, though direct experimental confirmation is pending. The compound 6,8‑difluoro‑2‑(4‑(trifluoromethyl)phenyl)chroman‑4‑one serves as a structurally proximal benchmark with fully characterised antiviral parameters.

Antiviral Influenza A Selectivity index

Physicochemical Stability and Storage: Boiling Point and Density as Indicators of Process Suitability

The experimentally derived and computed physicochemical parameters of 6‑fluoro‑8‑(trifluoromethyl)chroman‑4‑one indicate suitability for standard laboratory and pilot‑scale processing. The compound has a density of 1.5 ± 0.1 g·cm⁻³, a boiling point of 289.9 ± 40.0 °C at 760 mmHg, and a flash point of 125.1 ± 22.2 °C . For comparison, the closely related 6‑chloro‑8‑(trifluoromethyl)chroman‑4‑one (CAS 1344889-75-3) has a reported boiling point of 320.8 °C at 760 mmHg —approximately 31 °C higher—reflecting the larger atomic radius and stronger dispersion forces of chlorine. The lower boiling point of the 6‑fluoro compound can translate to more favourable distillation or sublimation purification profiles. Additionally, the density of the 6‑fluoro variant (1.5 g·cm⁻³) is higher than that of the 8‑(trifluoromethyl)chroman‑4‑one without the 6‑substituent (1.4 ± 0.1 g·cm⁻³ for CAS 890839-66-4) , reflecting the mass contribution of the additional fluorine atom within a comparable molecular volume.

Process chemistry Thermal stability Large-scale handling

Procurement-Driven Application Scenarios for 6-Fluoro-8-(trifluoromethyl)chroman-4-one


SIRT2 Inhibitor Lead Optimisation: Scaffold with Validated 6,8-Disubstitution Pharmacophore

Medicinal chemistry teams developing selective SIRT2 inhibitors for neurodegenerative disease or oncology indications can deploy this compound as a core scaffold. The 6‑F/8‑CF₃ motif satisfies the dual electron‑withdrawing requirement established by Fridén-Saxin et al. (J. Med. Chem. 2012) for low‑micromolar SIRT2 inhibition, while the unsubstituted 2‑position permits flexible SAR expansion via aldol condensation or reductive amination . The compound's computed lipophilicity (predicted logP ~2.8–3.0) keeps it within drug‑like chemical space, and its lower molecular weight versus the 6‑chloro analog supports favourable ligand efficiency metrics. Procurement rationale: this specific substitution pattern is unavailable in the more common 2‑arylchroman‑4‑one commercial catalogues, making it a targeted purchase for SIRT2 programs.

Chiral Chroman-4-Amine Library Synthesis: Validated Ketone Precursor for Both Enantiomers

For research groups constructing stereochemically diverse chroman‑4‑amine libraries targeting CNS receptors or ion channels, 6‑fluoro‑8‑(trifluoromethyl)chroman‑4‑one is the demonstrated precursor for both (R)‑ and (S)‑6‑fluoro‑8‑(trifluoromethyl)chroman‑4‑amine (CAS 1272724-64-7, 1272754-26-3) . The ketone undergoes clean reductive amination with ammonium acetate and sodium cyanoborohydride or triacetoxyborohydride, followed by chiral resolution or asymmetric synthesis to deliver enantiopure primary amines. This synthetic path is not established for the 6‑chloro analog, giving the 6‑fluoro ketone a unique position as a gateway building block for fluorinated chroman‑4‑amine chemical space.

Anti-Influenza Drug Discovery: 6,8-Disubstituted Chroman-4-one with Class-Validated Antiviral Activity

Building on the antiviral data from Troshkova et al. (Mol. Divers. 2024), where 6,8‑difluoro‑2‑(4‑(trifluoromethyl)phenyl)chroman‑4‑one achieved an IC₅₀ of 6 μM and SI of 150 against influenza A H1N1, 6‑fluoro‑8‑(trifluoromethyl)chroman‑4‑one can serve as a structurally simplified core for SAR exploration [1]. The absence of the 2‑aryl substituent in the target compound reduces molecular weight by approximately 120–150 Da while retaining the essential 6,8‑disubstitution antiviral pharmacophore. This makes it an attractive starting point for fragment‑based or scaffold‑hopping approaches to identify novel influenza inhibitors with improved physicochemical profiles.

Fluorinated Heterocyclic Building Block for Parallel Synthesis and MedChem Platforms

As a commercially available fluorinated chroman‑4‑one with ≥98% purity, this compound is suitable for automated parallel synthesis and high‑throughput medicinal chemistry workflows. Its physicochemical profile—boiling point 289.9 °C, flash point 125.1 °C, density 1.5 g·cm⁻³ —supports standard solution‑phase chemistry in DMF, THF, or DCM without special handling requirements beyond standard fume hood practice. The reactive ketone can undergo condensation, reduction, Grignard addition, and oxime formation, while the electron‑deficient aromatic ring is amenable to nucleophilic aromatic substitution at activated positions. For procurement officers, this compound offers a single building block that can populate multiple lead‑like chemical series, reducing vendor management overhead.

Quote Request

Request a Quote for 6-Fluoro-8-(trifluoromethyl)chroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.